![molecular formula C18H10BrClN4O2 B238015 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications.
Mécanisme D'action
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide binds to the active site of HDACs and BET proteins, thereby inhibiting their activity. This leads to alterations in gene expression, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and improve insulin sensitivity in animal models of inflammatory disorders and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide is its specificity for HDACs and BET proteins, which reduces the risk of off-target effects. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain lab experiments.
Orientations Futures
There are several future directions for the use of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide in scientific research. One potential application is in the development of novel cancer therapies, as the compound has shown promise in inhibiting the growth of cancer cells. Additionally, the compound may have potential in the treatment of inflammatory disorders and diabetes, although further research is needed to explore these possibilities. Finally, the synthesis method for this compound could be further optimized to improve yield and purity, which would facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide involves several steps, including the formation of a benzoxazole ring, bromination of pyridine, and chlorination of pyridine. The final product is obtained after coupling of the three intermediates. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and bromodomain and extra-terminal domain (BET) proteins. These enzymes are involved in the regulation of gene expression and have been implicated in several diseases, including cancer and inflammatory disorders.
Propriétés
Formule moléculaire |
C18H10BrClN4O2 |
|---|---|
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C18H10BrClN4O2/c19-11-6-10(8-21-9-11)18-24-14-7-12(3-4-15(14)26-18)23-17(25)13-2-1-5-22-16(13)20/h1-9H,(H,23,25) |
Clé InChI |
RKPGIXWXFSGHDZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br |
SMILES canonique |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)

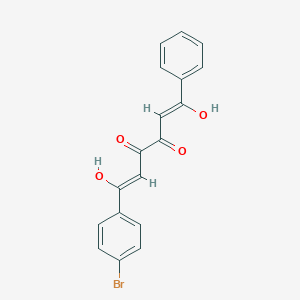
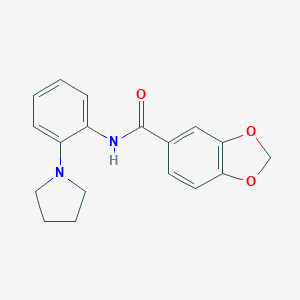
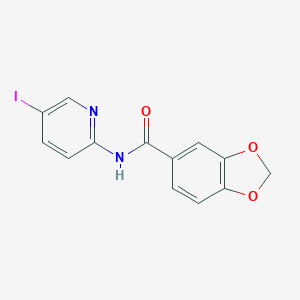
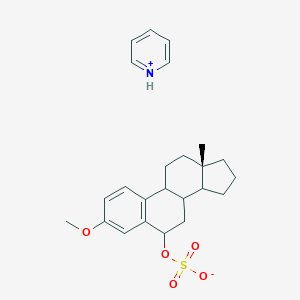
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
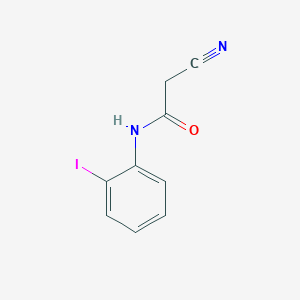
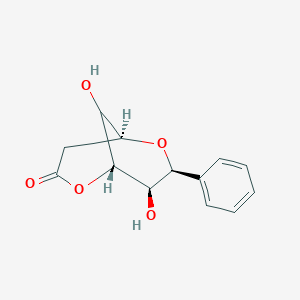

![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)